7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
7-[(3-Bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core. This core structure is substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 7 with a 3-bromobenzylthio moiety. The molecular formula is C₂₀H₁₈BrN₄O₃S, with a calculated molecular weight of 473.97 g/mol.
Properties
IUPAC Name |
7-[(3-bromophenyl)methylsulfanyl]-2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c1-27-17-7-6-13(9-18(17)28-2)15-10-16-19(26)22-23-20(25(16)24-15)29-11-12-4-3-5-14(21)8-12/h3-10H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWDCHLOBMCMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazolo-triazine core with a bromobenzyl thio group and a dimethoxyphenyl substituent. The presence of these functional groups is crucial for its biological activity.
Molecular Formula
- Molecular Formula : CHBrNOS
- Molecular Weight : 396.29 g/mol
Antibacterial Activity
Research indicates that derivatives of triazine compounds exhibit significant antibacterial properties. In particular, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase, a target for many antibacterial agents.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
Anticancer Activity
Compounds in this class have also been evaluated for their anticancer potential. In vitro studies suggest that they may induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Anticancer Effects
In a study involving human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Concentration Range : 10 µM to 100 µM
- Results : The compound demonstrated IC values of 25 µM against HeLa cells and 30 µM against MCF-7 cells after 48 hours of treatment.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various assays. It has shown potential in reducing pro-inflammatory cytokines in vitro.
| Assay Type | Result |
|---|---|
| TNF-alpha Inhibition | 40% inhibition at 50 µM |
| IL-6 Reduction | Significant reduction at 25 µM |
The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The bromobenzyl thio group enhances lipophilicity, facilitating better cellular uptake.
Molecular Docking Studies
Docking studies suggest that the compound binds effectively to targets such as:
- DNA Gyrase
- Cyclooxygenase (COX)
These interactions are critical for its antibacterial and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-[(3-bromobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be contextualized against analogs with modifications to the thioether side chain or aryl substituents. Below is a detailed comparison:
Structural Analogs with Halogen Variations
- 7-[(3-Chlorobenzyl)thio]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Chloro Analog)
- Key Difference : Bromine (Br) replaced with chlorine (Cl).
- Impact : The chloro analog has a lower molecular weight (~435.43 g/mol vs. 473.97 g/mol) and marginally reduced lipophilicity (logP ~4.8 vs. ~5.0). The smaller atomic radius of Cl may reduce steric hindrance in binding interactions compared to Br .
- Biological Relevance : Halogen substitutions often influence target selectivity; Br’s polarizability may enhance binding to hydrophobic pockets in enzymes or receptors.
Analogs with Modified Thioether Substituents
- 2-(4-Ethoxyphenyl)-7-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (F835-0442)
- Structure : Replaces 3-bromobenzylthio with a 3-phenyl-1,2,4-oxadiazolemethylsulfanyl group.
- Properties :
- Molecular weight: 446.49 g/mol
- logP: 4.9
7-{[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (F835-0373)
- Structure : Features a benzodioxol-oxoethylsulfanyl group.
- Properties :
- Molecular weight: 466.47 g/mol
- logP: Estimated ~4.5 (lower due to benzodioxol’s oxygen-rich structure).
Core Structure Comparisons
- Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Core Scaffold)
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Functional Group Impact on Properties
| Substituent Modification | Effect on Lipophilicity | Effect on Solubility | Potential Biological Impact |
|---|---|---|---|
| 3-Bromobenzylthio → 3-Chlorobenzyl | Slight decrease | Minimal change | Altered halogen bonding interactions |
| Bromobenzylthio → Oxadiazole | Similar logP | Increased | Enhanced hydrogen bonding |
| Bromobenzylthio → Benzodioxol | Decrease | Increased | Improved metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
